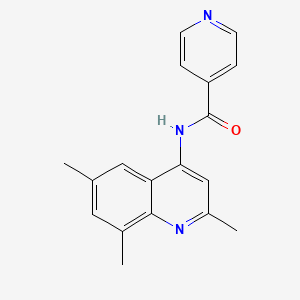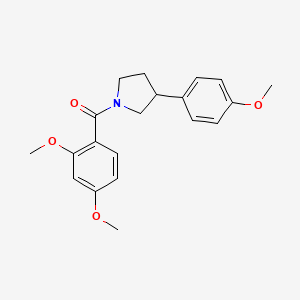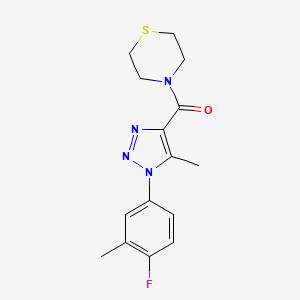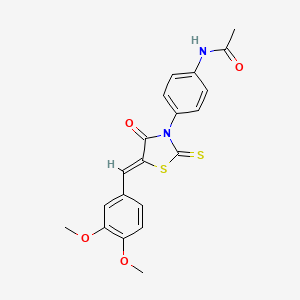
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure includes a quinoline ring substituted with methyl groups at positions 2, 6, and 8, and an isonicotinamide moiety attached at position 4.
準備方法
The synthesis of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution with Methyl Groups: The quinoline ring is then methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the methylated quinoline with isonicotinic acid or its derivatives under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
化学反応の分析
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the isonicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the substituents on the quinoline ring or the isonicotinamide moiety.
科学的研究の応用
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair.
Industrial Applications: The compound is utilized in the development of dyes, catalysts, and materials due to its unique chemical properties.
作用機序
The mechanism of action of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and repair processes . Additionally, it can interact with receptors involved in cell signaling pathways, modulating cellular responses and exerting its biological effects.
類似化合物との比較
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: can be compared with other quinoline derivatives such as:
N-(2,6,8-trimethylquinolin-4-yl)nicotinamide: Similar in structure but with a nicotinamide moiety instead of isonicotinamide.
2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile: Another quinoline derivative with different substituents and biological activities.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIZCKCYXSNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)





![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2977238.png)
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)


![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol](/img/structure/B2977246.png)
